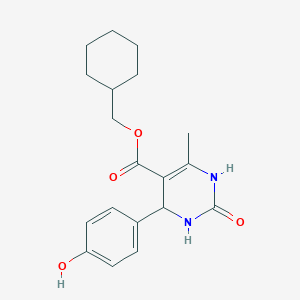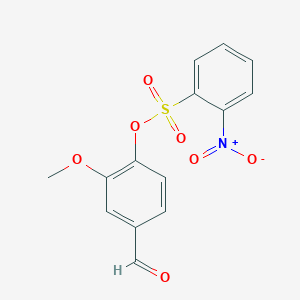![molecular formula C20H24O4 B5117639 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound used in scientific research. It is also known as IMB-X and has been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments include its potential anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde. These include further studies to fully understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research could focus on its potential use in combination with other drugs or therapies for enhanced effects. Finally, research could explore its potential use in other disease states beyond those already studied.
In conclusion, this compound is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties make it an interesting compound for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 2-(5-isopropyl-2-methylphenoxy)ethanol in the presence of a catalyst. The reaction takes place under reflux conditions and the product is obtained by crystallization.
Applications De Recherche Scientifique
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to have potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
3-methoxy-4-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)17-7-5-15(3)19(12-17)24-10-9-23-18-8-6-16(13-21)11-20(18)22-4/h5-8,11-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBIRPOBUPFGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)






![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)


![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
